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Compound of Interest

Compound Name: 2,5-Dimethylchroman-4-one

Cat. No.: B15595211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-
Dimethylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug

discovery. The chroman-4-one scaffold is a significant structural motif found in a variety of

biologically active compounds. Understanding the spectroscopic characteristics of its

derivatives is crucial for their synthesis, identification, and further development.

While direct experimental spectroscopic data for 2,5-Dimethylchroman-4-one is not

extensively available in public databases, this guide presents a detailed predictive analysis

based on the known spectral data of the parent compound, 4-chromanone, and its substituted

derivatives. The principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy,

and mass spectrometry (MS) are applied to elucidate the structural features of 2,5-
Dimethylchroman-4-one.

Spectroscopic Data Analysis
The structural features of 2,5-Dimethylchroman-4-one, including the aromatic ring, the

heterocyclic ring, the carbonyl group, and the methyl substituents, give rise to characteristic

signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 2,5-Dimethylchroman-4-one are based on

the analysis of 4-chromanone and related substituted chromanones.[1][2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum of 2,5-Dimethylchroman-4-one is expected to show distinct signals

for the aromatic protons, the methylene protons of the heterocyclic ring, and the protons of the

two methyl groups.

Aromatic Protons: The substitution pattern on the benzene ring (a methyl group at position 5)

will influence the chemical shifts and coupling patterns of the remaining aromatic protons at

positions 6, 7, and 8. These are expected to appear in the range of δ 6.8-7.8 ppm.

Heterocyclic Ring Protons: The two methylene groups at positions 2 and 3 will give rise to

signals in the aliphatic region of the spectrum. The protons at C-2 are adjacent to the oxygen

atom and are expected to be deshielded, appearing around δ 4.4-4.6 ppm as a triplet. The

protons at C-3, adjacent to the carbonyl group, are expected to appear around δ 2.7-2.9

ppm, also as a triplet.

Methyl Protons: The two methyl groups will appear as sharp singlets. The methyl group at C-

2 will likely be in the range of δ 1.2-1.5 ppm, while the aromatic methyl group at C-5 is

expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the

molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C-4) is the most deshielded and is expected

to have a chemical shift in the range of δ 190-195 ppm.[3]

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 115-162 ppm. The

carbon bearing the oxygen (C-8a) and the carbon bearing the methyl group (C-5) will have

distinct chemical shifts.
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Heterocyclic Ring Carbons: The carbon adjacent to the oxygen (C-2) will appear around δ

78-80 ppm, while the carbon adjacent to the carbonyl group (C-3) will be around δ 42-44

ppm.[3]

Methyl Carbons: The two methyl carbons will have chemical shifts in the aliphatic region,

typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dimethylchroman-4-one will be dominated by a strong absorption

band corresponding to the carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹

for the conjugated aromatic ketone.[5]

C-O-C Stretch: The ether linkage in the heterocyclic ring will show a characteristic stretching

vibration in the range of 1200-1250 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring are expected

between 1450 and 1600 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups will appear just

below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2,5-Dimethylchroman-4-one (C₁₁H₁₂O₂), the molecular weight is 176.21

g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak

(M⁺) is expected at m/z = 176.

Fragmentation Pattern: Chromanones are known to undergo characteristic fragmentation

pathways, including retro-Diels-Alder (rDA) reactions.[6] A major fragmentation pathway is

expected to involve the cleavage of the heterocyclic ring, leading to the formation of a stable

radical cation. Another common fragmentation is the loss of a methyl radical.
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Data Presentation
The predicted spectroscopic data for 2,5-Dimethylchroman-4-one is summarized in the tables

below.

Table 1: Predicted ¹H NMR Data for 2,5-Dimethylchroman-4-one

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-6, H-7, H-8 6.8 - 7.8 m 3H

H-2 4.4 - 4.6 t 2H

H-3 2.7 - 2.9 t 2H

5-CH₃ 2.2 - 2.4 s 3H

2-CH₃ 1.2 - 1.5 s 3H

Solvent: CDCl₃, Reference: TMS. s = singlet, t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Data for 2,5-Dimethylchroman-4-one
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Carbon Predicted Chemical Shift (δ, ppm)

C-4 190 - 195

C-8a 160 - 162

C-5 135 - 138

C-7 126 - 128

C-6 120 - 122

C-4a 120 - 122

C-8 117 - 119

C-2 78 - 80

C-3 42 - 44

5-CH₃ 20 - 22

2-CH₃ 15 - 18

Solvent: CDCl₃, Reference: TMS.

Table 3: Predicted Key IR Absorptions for 2,5-Dimethylchroman-4-one

Functional Group
Predicted Absorption
(cm⁻¹)

Intensity

C=O (Aromatic Ketone) 1680 - 1700 Strong, Sharp

C-O-C (Ether) 1200 - 1250 Strong

C=C (Aromatic) 1450 - 1600 Medium-Weak

C-H (Aromatic) > 3000 Medium-Weak

C-H (Aliphatic) < 3000 Medium

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 2,5-Dimethylchroman-4-one
sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an

NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR

spectrometer, for instance, operating at a frequency of 400 MHz for protons.[3]

Data Acquisition: For ¹H NMR, a sufficient number of scans are collected to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a

larger number of scans due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

convenient. A small amount of the solid is placed directly on the ATR crystal.[8] Alternatively,

a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation: An FTIR spectrometer is used to record the spectrum.[8]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a

pellet) is recorded first. Then, the sample spectrum is recorded. The instrument's software

automatically subtracts the background from the sample spectrum.

Data Presentation: The spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently

volatile and thermally stable.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[9]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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